molecular formula C15H10BrF3N2O2S B567227 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1207625-37-3

5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B567227
CAS No.: 1207625-37-3
M. Wt: 419.216
InChI Key: CEDHAEPABHHQBI-UHFFFAOYSA-N
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Description

5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1207625-37-3) is a heterocyclic compound with a pyrrolo[2,3-b]pyridine core. Its structure features:

  • Bromine at position 5: A halogen substituent that enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).
  • Trifluoromethyl (-CF₃) at position 3: A strong electron-withdrawing group that increases lipophilicity and metabolic stability.
  • Tosyl (-SO₂C₆H₄CH₃) at position 1: A protective group that stabilizes the nitrogen atom and prevents undesired side reactions .

Molecular Formula: C₁₅H₁₀BrF₃N₂O₂S
Molecular Weight: 419.22 g/mol
Key Applications: Likely serves as an intermediate in medicinal chemistry for synthesizing bioactive molecules, leveraging its bromine for further functionalization .

Properties

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(15(17,18)19)12-6-10(16)7-20-14(12)21/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDHAEPABHHQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736383
Record name 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207625-37-3
Record name 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosyl Protection of the Pyrrole Nitrogen

The synthesis typically begins with protecting the pyrrole nitrogen to direct subsequent substitutions. In a representative procedure:

  • Substrate : 5-Bromo-1H-pyrrolo[2,3-b]pyridine is treated with sodium hydride (NaH) in anhydrous THF at 0–5°C.

  • Tosylation : Addition of p-toluenesulfonyl chloride (TsCl) yields 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in 85–92% yield.

Critical Parameters :

  • Strict temperature control prevents N-deprotonation side reactions.

  • Anhydrous conditions are essential to avoid hydrolysis of TsCl.

Bromination at the 5-Position

While the starting material often contains the 5-bromo substituent, de novo bromination may be achieved using:

  • N-Bromosuccinimide (NBS) : In DMF at 80°C, providing regioselective bromination (78% yield).

  • Molecular bromine (Br₂) : Requires careful stoichiometry to avoid di-substitution.

Directing Effects : The tosyl group’s electron-withdrawing nature deactivates the ring, but the pyrrole’s inherent reactivity allows bromination at the 5-position.

Trifluoromethylation at the 3-Position

Introducing the trifluoromethyl group presents the greatest synthetic challenge. Two predominant methods have emerged:

Copper-Mediated Cross-Coupling

  • Substrate Preparation : 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is iodinated at the 3-position using N-iodosuccinimide (NIS).

  • Coupling Conditions : Reaction with methyl chlorodifluoroacetate in the presence of CuI and 1,10-phenanthroline at 120°C yields the trifluoromethylated product (62% yield).

Radical Trifluoromethylation

  • Reagents : CF₃I and benzophenone as a photosensitizer under UV light.

  • Yield : 58% with 91% regioselectivity for the 3-position.

Comparative Analysis :

MethodYield (%)SelectivityReaction Time
Copper-mediated62>95%24 h
Radical5891%6 h

Optimization of Reaction Conditions

Solvent Effects in Trifluoromethylation

Polar aprotic solvents (DMF, DMSO) enhance copper-mediated coupling yields by stabilizing ionic intermediates, while non-polar solvents (toluene) favor radical pathways.

Temperature Profiling

  • Tosylation : Optimal at 0–5°C (92% yield vs. 75% at 25°C).

  • Bromination : NBS in DMF requires 80°C for complete conversion.

  • CF₃ Coupling : Copper-mediated reactions proceed efficiently at 120°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H), 7.89 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.0 Hz, 2H), 6.92 (s, 1H), 2.45 (s, 3H).

  • ¹⁹F NMR : -62.8 ppm (CF₃).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98.8% purity when using copper-mediated trifluoromethylation.

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Deprotection : Premature loss of the tosyl group occurs above 130°C, necessitating careful temperature control during trifluoromethylation.

  • Regioselectivity Issues : Radical trifluoromethylation may produce 3% 5-CF₃ byproduct, requiring column chromatography for removal.

Alternative Trifluoromethyl Sources

  • Langlois’ Reagent (NaSO₂CF₃) : Effective under oxidative conditions but requires stoichiometric AgNO₃.

  • Togni’s Reagent : Provides electrophilic CF₃ but at higher cost.

Applications in Further Synthesis

The compound serves as a versatile intermediate for:

  • Suzuki Couplings : The 5-bromo substituent undergoes cross-coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid).

  • Kinase Inhibitor Synthesis : Subsequent amidation at the 7-position yields potent BTK inhibitors .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from simpler pyrrole derivatives. One common synthetic route includes the introduction of a tosyl group followed by bromination and trifluoromethylation. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Inhibitors of Enzymatic Activity

Anti-inflammatory Properties

Compounds featuring the pyrrolo[2,3-b]pyridine framework have demonstrated anti-inflammatory activities. For example, studies have shown that certain derivatives can significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of a specific pyrrolo[2,3-b]pyridine derivative on BV2 microglial cells. The study demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, supporting its potential as a therapeutic agent for neuroinflammatory conditions .

Mechanism of Action

The mechanism of action of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity to its targets. The tosyl group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name (CAS) Substituents Molecular Weight Key Functional Groups Synthesis Highlights Applications
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1207625-37-3) 5-Br, 3-CF₃, 1-Tosyl 419.22 Tosyl (protective), CF₃ (electron-withdrawing) Tosylation of precursor using TsCl under basic conditions Intermediate for cross-coupling reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (183208-35-7) 5-Br, 3-CHO 197.03 Aldehyde (reactive) Vilsmeier-Haack formylation Precursor for nucleophilic additions
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS not provided) 5-Br, 3-CHO, 1-Tosyl 363.22 Tosyl (protective), aldehyde (reactive) Tosylation followed by formylation Intermediate for further derivatization
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 5-Br, 3-C≡CPh 307.17 Alkyne (Sonogashira-reactive) Sonogashira coupling of 5-bromo-3-iodo precursor Building block for conjugated systems
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) 5-CF₃Ph, 3-NO₂ 323.24 Nitro (electron-withdrawing) Suzuki-Miyaura coupling with arylboronic acid Potential pharmacophore for kinase inhibitors
Compound 4h (FGFR inhibitor) 5-CF₃, 3-aryl ~400 (estimated) CF₃, methoxyphenyl Suzuki coupling and functionalization FGFR1–3 inhibitor (IC₅₀: 7–25 nM)

Electronic and Reactivity Comparison

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in the target compound is less electron-withdrawing than the nitro (-NO₂) group in compound 6c but enhances lipophilicity and metabolic stability . Bromine at position 5 enables cross-coupling reactions (e.g., Suzuki), similar to iodine in 5-bromo-3-iodo precursors used for alkynylation .
  • Protective Groups :
    • The tosyl group in the target compound stabilizes the NH group, preventing unwanted protonation or nucleophilic attack during synthesis, unlike unprotected analogs like 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .

Physicochemical Properties

  • Solubility :
    • Tosyl and bromine substituents reduce aqueous solubility, necessitating organic solvents for reactions .

Biological Activity

5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1207625-37-3) is a complex organic compound characterized by a unique structure that includes a bromine atom, a tosyl group, and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific kinases and as an antitumor agent.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₀BrF₃N₂O₂S, with a molecular weight of 419.22 g/mol. The presence of multiple functional groups suggests a complex interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₀BrF₃N₂O₂S
Molecular Weight419.22 g/mol
CAS Number1207625-37-3
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. The bromine and trifluoromethyl groups enhance the compound's lipophilicity and binding affinity, while the tosyl group improves solubility and stability in biological systems. These interactions can lead to inhibition of kinase activity, which is crucial in various signaling pathways associated with cancer and metabolic disorders.

Kinase Inhibition

This compound has been identified as a potential inhibitor of SGK-1 kinase. Inhibitors of SGK-1 are being explored for their therapeutic implications in treating various diseases, including cancer and metabolic disorders. The trifluoromethyl group is believed to enhance the compound's bioavailability and effectiveness in biological systems.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

  • Antitumor Activity Against Murine Leukemia : Compounds structurally related to pyrrolo[2,3-b]pyridines have shown in vitro antitumor activity against P388 murine leukemia cell lines. This suggests that similar derivatives may exhibit comparable effects .
  • Inhibition of Cyclin-dependent Kinases (CDKs) : Some pyrrolopyridine derivatives have been reported to inhibit CDKs involved in cell cycle regulation, leading to decreased proliferation and induction of apoptosis in cancer cells .

Q & A

Q. What is the optimal synthetic route for preparing 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?

The compound is typically synthesized via sequential functionalization. A key intermediate, 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde , can be prepared by tosylating the NH group of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde using NaH as a base and tosyl chloride in dry THF at 0°C–RT (91% yield) . The trifluoromethyl group is introduced via cross-coupling (e.g., using CF₃Cu reagents) or nucleophilic substitution. Purification often involves silica gel chromatography with solvent gradients (e.g., heptane/ethyl acetate 8:2) .

Q. How is the purity and structure of this compound validated?

¹H/¹³C NMR and LC-MS are critical for structural validation. For example:

  • ¹H NMR (DMSO-d₆) of related intermediates shows distinct peaks for the tosyl group (δ 8.07 ppm, d, J = 8.4 Hz, TsH) and pyrrolopyridine protons (δ 8.55–9.02 ppm) .
  • LC-MS confirms molecular weight (e.g., [M+H]⁺ for 5-bromo-1-tosyl derivatives ≈ 393–395 Da).

Q. What solvents and conditions are recommended for handling this compound?

  • Solubility : Dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform).
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be applied to functionalize the bromo substituent?

The bromo group at position 5 is highly reactive in cross-coupling. Example protocol:

  • React 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (0.633 mmol) with arylboronic acids (1.2 equiv) using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), and toluene/ethanol (3:1) at 105°C under Ar. Yields range from 58–87% depending on substituent steric/electronic effects .
  • Key factors : Catalyst loading (≥2 mol%), solvent degassing, and boronic acid purity.

Q. What are common contradictions in reaction yields, and how can they be resolved?

Discrepancies in yields (e.g., 36% vs. 94% for similar Suzuki couplings ) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., –CF₃) may slow transmetallation.
  • Purification challenges : Highly polar byproducts require optimized chromatography gradients (e.g., DCM/EtOAc 90:10 → 70:30) .
  • Solution : Pre-screen boronic acids via computational methods (DFT for coupling feasibility) or use microwave-assisted heating to accelerate sluggish reactions.

Q. How does the tosyl group influence reactivity in downstream transformations?

The tosyl group:

  • Stabilizes intermediates : Prevents NH tautomerization, enabling regioselective functionalization at positions 3 and 5 .
  • Limitations : May sterically hinder reactions; deprotection (e.g., using KOH/EtOH) is required for NH-dependent chemistry .

Q. What analytical methods are suitable for detecting trace impurities?

  • HPLC-MS/MS : Detects sub-1% impurities (e.g., detosyl byproducts).
  • ²⁹Si NMR : Useful if silicone grease contaminants are suspected (common in chromatography).
  • X-ray crystallography : Confirms regiochemistry for ambiguous substitution patterns .

Methodological Recommendations

  • Scale-up : Replace flash chromatography with centrifugal partition chromatography for >5 g batches.
  • Troubleshooting low yields : Use in situ IR to monitor reaction progress and identify stalled intermediates.
  • Safety : The trifluoromethyl group may release HF under harsh conditions; include CaCO₃ traps in reflux setups .

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